![molecular formula C9H13BrN2O3 B12442302 tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate CAS No. 1215121-86-0](/img/structure/B12442302.png)
tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 1,2-oxazole ring, which is further substituted with a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate typically involves the following steps:
Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromomethyl group: This step involves the bromination of a methyl group attached to the oxazole ring, often using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the tert-butyl carbamate group: This is usually done by reacting the bromomethyl-substituted oxazole with tert-butyl carbamate under basic conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper control of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted oxazole derivatives can be obtained.
Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or dehydrogenated oxazole derivatives.
Scientific Research Applications
Chemistry:
Building Block: tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Chemical Intermediates: It serves as an intermediate in the production of various fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
- tert-butyl N-[5-bromo-3-(bromomethyl)pyridin-2-yl]carbamate
- tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-butyl N-(2-bromoethyl)carbamate
- tert-butyl (5-bromopentyl)carbamate
- tert-butyl N-(5-bromothiophen-3-yl)carbamate
Uniqueness: The presence of the 1,2-oxazole ring and the specific substitution pattern in tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate distinguishes it from other similar compounds. This unique structure can impart different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1215121-86-0 |
|---|---|
Molecular Formula |
C9H13BrN2O3 |
Molecular Weight |
277.11 g/mol |
IUPAC Name |
tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate |
InChI |
InChI=1S/C9H13BrN2O3/c1-9(2,3)14-8(13)11-7-4-6(5-10)15-12-7/h4H,5H2,1-3H3,(H,11,12,13) |
InChI Key |
WYRJHJQYIGUFSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NOC(=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


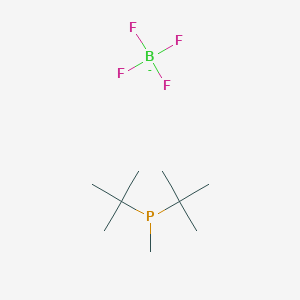
![2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12442221.png)

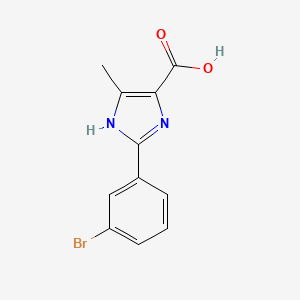
![2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12442232.png)
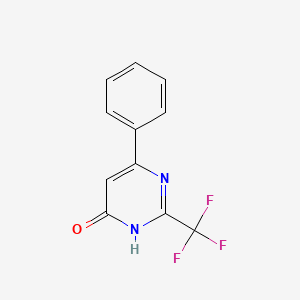

![4-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442250.png)
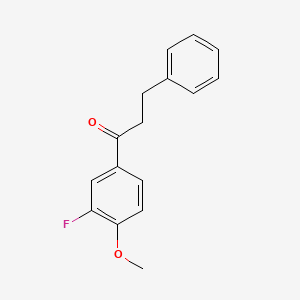
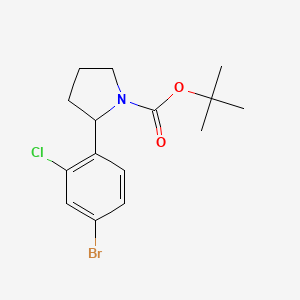
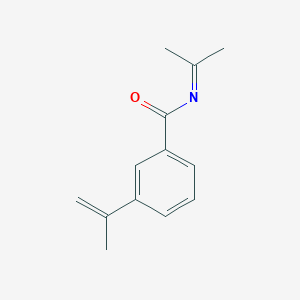
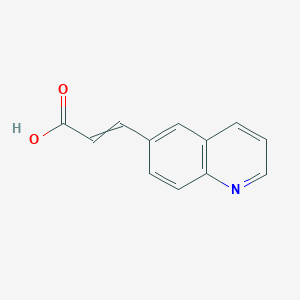
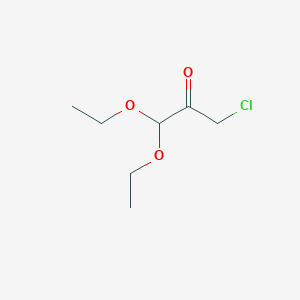
![1-[(3-Fluoro-5-nitrophenyl)carbonyl]piperazine](/img/structure/B12442289.png)
